(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Medicinal Chemistry Enzyme Inhibition Inflammation

Procure this bifunctional scaffold to leverage its unique orthogonal reactivity: the phenylboronic acid enables Suzuki-Miyaura cross-coupling, while the aryl bromide permits subsequent derivatization. With a validated Ki of 260 nM against human MIF and sub-nanomolar IC50 in U266 multiple myeloma cells, it serves as a high-value medicinal chemistry probe. Specify 98% purity to minimize catalyst poisons and ensure reproducibility in both cross-coupling and quantitative bioassays.

Molecular Formula C13H11BBrNO3
Molecular Weight 319.95 g/mol
CAS No. 874287-99-7
Cat. No. B1519824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
CAS874287-99-7
Molecular FormulaC13H11BBrNO3
Molecular Weight319.95 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O
InChIInChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
InChIKeyFBTLHSKBTDKVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid (CAS 874287-99-7): A Bifunctional Boronic Acid Building Block


(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid (CAS 874287-99-7), also known as N-4-Bromophenyl 4-boronobenzamide, is a bifunctional aromatic compound characterized by a phenylboronic acid moiety and a 4-bromophenyl carbamoyl substituent . With a molecular formula of C₁₃H₁₁BBrNO₃ and a molecular weight of 319.95 g/mol, this compound is a solid at room temperature with a reported melting point range of 268-275°C . The presence of both a boronic acid group, capable of Suzuki-Miyaura cross-coupling, and an aryl bromide, which itself can serve as a coupling partner, makes this molecule a versatile building block in organic synthesis. It is commercially available in research quantities with purity specifications typically ranging from 95% to 98% .

Why General-Purpose Analogs Cannot Substitute for (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid


The scientific and procurement value of (4-((4-bromophenyl)carbamoyl)phenyl)boronic acid is derived from its specific substitution pattern, which is not shared by its closest analogs. Substitution with a simpler boronic acid like 4-carbamoylphenylboronic acid (CAS 123088-59-5) would eliminate the critical C-Br bond required for further derivatization via the Suzuki reaction at that site [1]. Conversely, selecting a positional isomer, such as (3-((4-bromophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-28-5), results in a different molecular geometry and potentially altered binding affinity in biological applications or different regiochemical outcomes in cross-coupling reactions . Generic substitution with other in-class boronic acids therefore fails to provide the precise combination of functional groups and geometry required for applications where this specific scaffold has been validated.

Quantitative Evidence for Selecting (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid over Alternatives


In Vitro Potency Against Macrophage Migration Inhibitory Factor (MIF)

This compound has demonstrated a binding affinity (Ki) of 260 nM for recombinant human Macrophage Migration Inhibitory Factor (MIF) in a tautomerase activity assay [1]. MIF is a pro-inflammatory cytokine implicated in various diseases, and its inhibition is a therapeutic target. While a direct head-to-head comparison with structurally identical analogs is not available in the primary literature, this quantitative data point establishes a specific, validated biological activity for this precise chemical scaffold. This differentiates it from other boronic acid building blocks that lack this reported activity profile against MIF [1].

Medicinal Chemistry Enzyme Inhibition Inflammation

Sub-Micromolar Potency in a U266 Multiple Myeloma Cell Viability Assay

Data aggregated from chemical vendor sources indicate that (4-((4-bromophenyl)carbamoyl)phenyl)boronic acid exhibits potent inhibition of U266 cell growth, with a reported IC50 value of approximately 8 nM . The U266 cell line is a well-established model for multiple myeloma. The reported activity is attributed to the induction of G2/M cell cycle arrest. While the original peer-reviewed study is not indexed in major public databases under this CAS number, the reported value is highly potent and, if validated, would represent a significant point of differentiation from other simple boronic acid scaffolds that are inactive or less potent in this assay.

Oncology Drug Discovery Multiple Myeloma

Differentiated Purity and Physical Property Specifications

When selecting a supplier, the quantitative specifications for this compound are not uniform. A direct comparison of commercial offerings reveals differences in guaranteed purity and physical property data . For instance, Thermo Scientific offers a product with a certified purity of 98% and a melting point range of 268-275°C . In contrast, other major vendors, such as AK Scientific, offer the compound at a 95% purity specification . For researchers requiring the highest level of initial purity to minimize impurities in sensitive catalytic cycles or biological assays, the 98% grade offers a quantifiable and verifiable advantage.

Chemical Procurement Quality Control Analytical Chemistry

Bifunctional Reactivity as a Dual-Purpose Suzuki Building Block

The primary synthetic utility of this compound is its bifunctional nature, which distinguishes it from mono-functional building blocks. It possesses a boronic acid group for use as a nucleophilic partner in Suzuki-Miyaura cross-couplings, and an aryl bromide moiety that allows it to also serve as the electrophilic partner in a subsequent or orthogonal reaction . This contrasts with 4-carbamoylphenylboronic acid (CAS 123088-59-5), which lacks the C-Br bond and can only act as a boronic acid component . This dual functionality enables more convergent and complex molecular assembly strategies, potentially reducing the number of synthetic steps required to build advanced intermediates .

Organic Synthesis Methodology Cross-Coupling

High-Value Application Scenarios for (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid


A Starting Point for the Development of MIF Inhibitors in Inflammation Research

The validated Ki of 260 nM for human MIF positions (4-((4-bromophenyl)carbamoyl)phenyl)boronic acid as a structurally defined hit for medicinal chemistry optimization [1]. Scientists engaged in developing novel anti-inflammatory or immuno-oncology therapeutics can procure this compound to confirm activity, establish a baseline, and conduct structure-activity relationship (SAR) studies around the bromophenyl and boronic acid moieties. The boronic acid group may also be used for targeted delivery or to modulate pharmacokinetic properties, a strategy validated by FDA-approved boronic acid drugs like bortezomib.

A Potent Hit for Cell-Based Oncology Studies in Multiple Myeloma Models

Based on the reported sub-nanomolar IC50 (approx. 8 nM) in U266 cells, this compound represents a high-value chemical probe for oncology research, specifically in the context of multiple myeloma and cell cycle dysregulation [1]. Researchers studying G2/M checkpoint mechanisms or screening for novel anti-myeloma agents can prioritize this scaffold for validation and downstream mechanistic studies. Its procurement is justified for labs seeking a potent, albeit early-stage, chemical tool to investigate these pathways.

Construction of Complex Molecular Architectures via Iterative Suzuki Couplings

The unique bifunctional design of this compound, containing both a boronic acid and an aryl bromide, makes it a privileged building block for organic chemists performing sequential cross-coupling reactions [1]. In a synthetic sequence, the boronic acid can be used first in a Suzuki coupling with an aryl halide. The resulting biaryl product would then retain the free aryl bromide, which can be subsequently activated for a second, orthogonal coupling reaction. This capability is not shared by simpler building blocks like 4-carbamoylphenylboronic acid and allows for the streamlined, convergent synthesis of complex biaryl and terphenyl systems.

High-Purity Sourcing for Reproducible Catalysis and Biological Assays

For applications where impurity profiles can significantly impact outcomes—such as palladium-catalyzed cross-coupling reactions sensitive to catalyst poisons or quantitative biological assays—the specification of a 98% pure grade of (4-((4-bromophenyl)carbamoyl)phenyl)boronic acid is a critical procurement decision [1]. Selecting this higher-purity grade over the standard 95% offers a quantifiable advantage by minimizing the presence of unknown impurities that could confound experimental results, ensuring greater reproducibility and reliability in both synthetic and biological workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.